molecular formula C16H15NO4 B12659970 (1)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid CAS No. 54713-12-1

(1)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid

Katalognummer: B12659970
CAS-Nummer: 54713-12-1
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: KOMLOUCGLDICJC-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 259-300-7, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are known for their broad-spectrum antimicrobial activity, making them effective in preserving products by inhibiting the growth of bacteria, fungi, and yeasts.

Vorbereitungsmethoden

The synthesis of ProClin 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale chemical reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions. The resulting product is then purified and formulated into a preservative solution.

Analyse Chemischer Reaktionen

ProClin 300 undergoes several types of chemical reactions, including:

    Oxidation: The isothiazolone ring can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can occur, particularly in the presence of reducing agents, resulting in the cleavage of the isothiazolone ring.

    Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other functional groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

ProClin 300 is extensively used in scientific research due to its antimicrobial properties. Some of its applications include:

    Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.

    Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.

    Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.

    Industry: Utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and spoilage.

Wirkmechanismus

The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, known as the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption leads to a loss of ATP production, ultimately causing cell death.

Vergleich Mit ähnlichen Verbindungen

ProClin 300 is unique due to its broad-spectrum antimicrobial activity and stability over a wide pH range. Similar compounds include:

    ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.

    Kathon CG: A preservative containing a mixture of isothiazolones, used in personal care products and cosmetics.

    Acticide MBS: A biocide used in industrial applications, also based on isothiazolone chemistry.

ProClin 300 stands out due to its effectiveness at low concentrations and compatibility with various enzymes and diagnostic assay indicators.

Eigenschaften

CAS-Nummer

54713-12-1

Molekularformel

C16H15NO4

Molekulargewicht

285.29 g/mol

IUPAC-Name

(2E)-2-[1-hydroxy-1-(4-hydroxyphenyl)-2-phenylethyl]iminoacetic acid

InChI

InChI=1S/C16H15NO4/c18-14-8-6-13(7-9-14)16(21,17-11-15(19)20)10-12-4-2-1-3-5-12/h1-9,11,18,21H,10H2,(H,19,20)/b17-11+

InChI-Schlüssel

KOMLOUCGLDICJC-GZTJUZNOSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(/N=C/C(=O)O)O

Kanonische SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(N=CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.